2-Fluorophenylhydrazine hydrochloride

Descripción

Contextual Significance in Contemporary Chemical Science

The contemporary significance of 2-fluorophenylhydrazine (B1330851) hydrochloride lies primarily in its role as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.aicymitquimica.com The presence of a fluorine atom at the ortho-position on the phenyl ring is of particular interest in medicinal chemistry. cymitquimica.com Fluorine substitution can significantly alter a molecule's reactivity and biological properties, potentially enhancing its efficacy or metabolic stability. cymitquimica.comontosight.ai

Its most prominent application is as a reagent in the Fischer indole (B1671886) synthesis, a powerful and widely used method for creating indole derivatives. ontosight.aiwikipedia.org Indoles are a class of aromatic heterocyclic compounds that form the core structure of numerous biologically active molecules, including alkaloids and many modern drugs. nih.govijarsct.co.in For instance, this synthesis method is employed to produce triptans, a class of medications used to treat migraines. wikipedia.orgnih.gov The use of 2-fluorophenylhydrazine hydrochloride allows for the creation of specifically fluorinated indoles, which are explored for novel therapeutic applications. ontosight.ai

Historical Perspective of Fluorophenylhydrazine Chemistry

The chemistry of fluorophenylhydrazines is fundamentally linked to the discovery of the Fischer indole synthesis by Hermann Emil Fischer in 1883. wikipedia.orgnih.gov This reaction, which involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst, became one of the oldest and most reliable methods for synthesizing the indole nucleus. byjus.comorganic-chemistry.org

Initially, the reaction was explored with simple phenylhydrazines. However, as the field of organic chemistry evolved, so did the complexity of the substrates used. The development of methods to synthesize substituted phenylhydrazines, including those with halogen atoms like fluorine, expanded the scope of the Fischer indole synthesis. This allowed chemists to construct a much wider array of indole derivatives with tailored electronic and steric properties. The application of this compound in this classic reaction is a direct extension of Fischer's original work, demonstrating the enduring utility of this century-old transformation in modern chemical research and development.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound within the precise framework of the provided outline. The scope is strictly limited to its contextual significance in modern chemical science and the historical perspective of the broader fluorophenylhydrazine chemistry from which it emerged. The content will detail its role in synthesis, particularly the Fischer indole synthesis, and the importance of its chemical structure without extending into areas outside of this defined research focus.

Structure

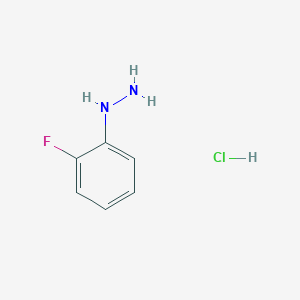

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZYLSYYMHFPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951846 | |

| Record name | (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-15-4, 40594-36-3 | |

| Record name | Hydrazine, (2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2924-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 40594-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Fluorophenylhydrazine (B1330851) Hydrochloride

The traditional and most widely documented method for synthesizing 2-Fluorophenylhydrazine hydrochloride begins with 2-fluoroaniline (B146934). This multi-step process involves the formation of a diazonium salt, followed by reduction and hydrolysis. An alternative approach involves the direct coupling of a halogenated aromatic compound with hydrazine (B178648).

This classical pathway is a cornerstone of industrial production and involves a three-step sequence: the diazotization of the primary amine, reduction of the resulting diazonium salt, and subsequent saponification (hydrolysis) to yield the final hydrochloride salt. google.comguidechem.com This process is valued for its use of readily available starting materials.

Diazotization is the process of converting a primary aromatic amine, in this case, 2-fluoroaniline, into its corresponding diazonium salt. byjus.comscienceinfo.com This reaction is conducted in a cold acidic solution, typically using hydrochloric acid, by the portion-wise addition of a nitrosating agent, most commonly an aqueous solution of sodium nitrite (B80452) (NaNO₂). iitk.ac.inorganic-chemistry.org

The mechanism begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and the excess strong acid. byjus.comiitk.ac.in The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com The lone pair of electrons on the nitrogen atom of the 2-fluoroaniline attacks the nitrosonium ion, initiating the formation of the N-N bond. byjus.com A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable 2-fluorobenzenediazonium chloride. scienceinfo.com

Precise temperature control is critical; the reaction is typically maintained between 0°C and 5°C to prevent the unstable diazonium salt from decomposing. scienceinfo.comchemicalbook.com An excess of hydrochloric acid is used to maintain acidity and provide the chloride counter-ion for the diazonium salt. google.com

Table 1: Representative Reaction Conditions for the Diazotization of 2-Fluoroaniline

| Reactant | Molar Ratio (to 2-Fluoroaniline) | Key Conditions | Reference |

|---|---|---|---|

| 2-Fluoroaniline | 1.0 | - | google.com |

| Hydrochloric Acid (HCl) | 3.0 - 3.5 | Maintained at 0-5°C | google.com |

| Sodium Nitrite (NaNO₂) | ~1.0 - 1.1 | Added as aqueous solution | google.com |

Following its formation, the 2-fluorobenzenediazonium salt is reduced to form a stable intermediate. A common and effective reducing agent for this transformation is an alkaline solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). google.comlibretexts.orglkouniv.ac.in The reaction proceeds by adding the cold diazonium salt solution to the chilled sulfite or bisulfite solution.

This reduction is believed to occur via an initial sulfur-nitrogen coupling, leading to the formation of a diazosulfonate intermediate. libretexts.org Further reduction and reaction with the sulfite yields the more stable 2-fluorophenylhydrazine-α,β-disulfonate. google.com This intermediate is a solid that can be isolated before proceeding to the next step. The pH of the reaction mixture is controlled, often within a range of 5.7 to 6.5, to ensure the desired reaction pathway. google.com

The final step is the hydrolysis, or saponification, of the 2-fluorophenylhydrazine-α,β-disulfonate intermediate. This is achieved by heating the disulfonate in the presence of a strong mineral acid, such as hydrochloric acid. google.comguidechem.com The elevated temperature and acidic conditions cleave the sulfonate groups, liberating the free 2-fluorophenylhydrazine base, which is immediately protonated by the hydrochloric acid in the medium to form the desired this compound salt. google.comchemicalbook.com

The reaction mixture is heated, often to temperatures between 75°C and 100°C, to drive the hydrolysis to completion. google.comchemicalbook.com Upon cooling the acidic solution, the this compound, being less soluble in the cold aqueous medium, crystallizes and can be isolated by filtration. google.comguidechem.com

Modern synthetic chemistry has explored alternative routes that bypass the traditional diazotization pathway. One such approach is the direct formation of the aryl-hydrazine bond through cross-coupling reactions. This method involves the direct "hydrazination" of an aryl halide, such as a difluorobenzene or a chloro- or bromo-fluoroaniline, with hydrazine or a protected hydrazine derivative. These reactions are typically catalyzed by transition metals like palladium or copper. nih.govresearchgate.net

This approach is advantageous as it can offer a more direct route to the target molecule, potentially reducing the number of steps. For instance, palladium-catalyzed coupling reactions have been developed that effectively couple hydrazine hydrate (B1144303) with various aryl chlorides and bromides using a specific ligand and an inexpensive base like potassium hydroxide (B78521). nih.govnih.govosti.gov While nucleophilic aromatic substitution of highly activated aryl halides with hydrazine can occur, catalytic methods have a broader substrate scope. nih.gov

The synthesis of the necessary aniline (B41778) precursors, such as 2-fluoroaniline, is a critical preliminary stage for the diazotization route. The common industrial method to produce substituted anilines is through the nitration of an aromatic precursor followed by the reduction of the resulting nitro group. wikipedia.orgyoutube.com

For example, the synthesis of 2-fluoroaniline can begin with fluorobenzene (B45895). Nitration of fluorobenzene using a mixture of nitric acid and sulfuric acid typically yields a mixture of ortho- and para-nitrofluorobenzene isomers, with the para isomer being the major product. After separation, the 2-nitrofluorobenzene is reduced to 2-fluoroaniline.

The reduction of the nitro group in a halogenated nitroarene requires careful selection of reagents to ensure chemoselectivity, avoiding the undesired reduction and removal of the halogen substituent (hydrodehalogenation). google.com While catalytic hydrogenation with catalysts like palladium on carbon is effective, it can sometimes lead to dehalogenation. youtube.com Milder and more selective reducing agents, such as iron powder in acetic acid or stannous chloride (SnCl₂), are often employed to cleanly reduce the nitro group while preserving the carbon-fluorine bond. youtube.com

Hydrazination of Halogenated Anilines

Hydrazination of Aminophenylamine Derivatives

The conversion of 2-fluoroaniline, an aminophenylamine derivative, into 2-fluorophenylhydrazine is a multi-step process that does not involve direct hydrazination but rather a chemical transformation of the amino group. The most common and well-documented industrial method involves a two-step sequence: diazotization followed by reduction. nus.edu.sggoogle.com

Step 1: Diazotization of 2-Fluoroaniline

The synthesis begins with the diazotization of 2-fluoroaniline. nih.govdrugbank.com In this reaction, 2-fluoroaniline is treated with a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a strong acid, such as concentrated hydrochloric acid (HCl), at low temperatures (0-5°C). nus.edu.sgchemicalnote.com This process converts the primary amino group (-NH₂) of 2-fluoroaniline into a diazonium salt group (-N₂⁺Cl⁻), yielding an aqueous solution of 2-fluorobenzenediazonium chloride. thieme-connect.de Maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing. chemicalnote.com

Step 2: Reduction of the Diazonium Salt

The intermediate diazonium salt is then reduced to form the target hydrazine. Various reducing agents can be employed for this step. A common method described in patent literature involves the use of zinc powder in a hydrochloric acid solution. nus.edu.sg The reaction is carefully controlled to ensure the complete reduction of the diazonium group to the hydrazine group (-NHNH₂).

Another established reduction method utilizes an alkaline bisulfite solution or tin(II) chloride. ontosight.aigoogle.com For instance, one process describes reducing the diazonium salt with an alkaline bisulfite solution to yield 2-fluorophenylhydrazine α,β-disulfonate, which is then hydrolyzed with hydrochloric acid to form the hydrochloride salt. google.com

The following table summarizes different experimental conditions for the diazotization and reduction of 2-fluoroaniline.

| Starting Material | Diazotization Reagents | Reduction Reagent | Key Conditions | Intermediate Product | Source |

|---|---|---|---|---|---|

| 2-Fluoroaniline | NaNO₂, conc. HCl | Zinc Powder, conc. HCl | Diazotization at 0-5°C; Reduction at 18°C | 2-Fluorobenzenediazonium chloride | nus.edu.sg |

| 2-Fluoroaniline | NaNO₂, HCl | Alkaline Bisulfite Solution | Low temperature diazotization | 2-Fluorophenylhydrazine α,β-disulfonate | google.com |

| 2-Fluoroaniline | NaNO₂, HCl | Tin(II) Chloride (SnCl₂) | Acidic conditions | 2-Fluorobenzenediazonium chloride | ontosight.ai |

Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. nus.edu.sg The free base, 2-fluorophenylhydrazine, is often obtained as a crude product after the reduction step, sometimes as an oil or a solid precipitate after basification. nus.edu.sg Due to the instability and handling difficulties of the free base, it is typically converted to its more stable and water-soluble hydrochloride salt. cymitquimica.com

This conversion is a straightforward acid-base reaction. The crude 2-fluorophenylhydrazine is dissolved in a suitable solvent, and hydrochloric acid is added. The hydrochloride salt then precipitates from the solution and can be isolated by filtration, washed, and dried. google.com In some procedures, the hydrochloride salt is formed directly during the work-up of the reduction step. For example, after reduction with zinc and HCl, the reaction mixture is worked up to precipitate the crude hydrazine base, which is then purified and re-dissolved before being treated with HCl to form the final salt product. nus.edu.sg In other variations, hydrolysis of an intermediate like 2-fluorophenylhydrazine α,β-disulfonate with hydrochloric acid directly yields this compound. google.com

Advanced Synthetic Strategies and Optimizations

To improve the efficiency, environmental footprint, and yield of this compound synthesis, advanced strategies are being explored. These include the use of microwave assistance and a focus on selective synthesis pathways.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in various chemical transformations. acs.orgacs.org While specific literature detailing the microwave-assisted synthesis of this compound is limited, the principles have been successfully applied to the synthesis of related aryl hydrazines and their derivatives, such as pyrazoles and hydrazones. acs.orgnih.gov

Microwave heating can significantly reduce reaction times, often from hours to mere minutes. acs.org For instance, the synthesis of pyridinyl N-aryl hydrazones from substituted phenylhydrazines was achieved in excellent yields (88-98%) within 5 minutes using microwave irradiation. acs.orgacs.org This rapid heating avoids the decomposition of thermally sensitive starting materials or products. acs.org Similar benefits could be applied to the diazotization or reduction steps in the synthesis of 2-fluorophenylhydrazine. The use of microwave reactors allows for precise temperature control, which is critical for the stability of the intermediate diazonium salt. nih.gov This technology offers a scalable, time- and resource-efficient alternative to conventional heating methods. nih.govorganic-chemistry.org

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial aspects of synthesizing substituted aromatic compounds.

Regioselectivity: The synthesis of this compound is inherently regioselective when starting from 2-fluoroaniline. The positions of the fluorine atom (at C2) and the amino group (at C1) on the benzene (B151609) ring predetermine the final substitution pattern of the product. The diazotization and reduction sequence transforms the amino group at the C1 position into a hydrazine group without affecting the fluorine at the C2 position. This ensures the exclusive formation of the (2-fluorophenyl) isomer. This regiocontrol is a key advantage of this synthetic pathway.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of 2-Fluorophenylhydrazine, the primary challenge is the selective reduction of the diazonium group without affecting the fluoro-substituted aromatic ring. The C-F bond is generally stable under the reducing conditions used (e.g., zinc/acid or bisulfite), preventing undesirable defluorination reactions. nus.edu.sggoogle.com The choice of reducing agent and reaction conditions is critical to ensure this selectivity. Modern synthetic methods for related compounds often focus on achieving high chemoselectivity, for example, in condensation reactions involving hydrazine derivatives where one of several carbonyl groups must be targeted selectively. nih.govurfu.ru

Stereoselective Synthesis Considerations

Stereoselectivity is generally not a consideration in the synthesis of this compound itself. The molecule is achiral, meaning it does not have a non-superimposable mirror image and does not exist as enantiomers or diastereomers. Therefore, the synthetic pathway does not require steps to control stereochemistry. However, this compound is frequently used as a key building block in the synthesis of more complex, chiral molecules, such as pharmaceuticals. In those subsequent reactions, such as the Fischer indole (B1671886) synthesis, stereoselective control can become highly important. ekb.eg

Catalytic Systems in Synthesis

While the classical synthesis of this compound via diazotization and reduction is often performed stoichiometrically, catalytic systems can be employed to enhance efficiency and reduce waste, particularly in the synthesis of the precursor, 2-fluoroaniline.

The industrial preparation of 2-fluoroaniline, the starting material, can be achieved through the catalytic hydrogenation of 2-fluoronitrobenzene. guidechem.com This process utilizes a catalyst, often platinum (Pt) supported on a carrier like alumina (B75360) (Al₂O₃), sometimes promoted with other metals such as palladium (Pd), tin (Sn), or zinc (Zn). guidechem.com These catalytic systems can achieve high conversion rates and selectivity, minimizing the formation of defluorinated byproducts. guidechem.com

In related transformations of diazonium salts, copper catalysts have been shown to be effective. For example, copper powder can catalyze the reductive removal of a diazonium group in certain contexts. oup.com While the primary reduction methods for 2-fluorobenzenediazonium chloride typically use stoichiometric reagents like zinc, research into catalytic reduction methods for diazonium salts is an ongoing area of interest to improve the sustainability of these processes. The development of a continuous flow process for phenylhydrazine (B124118) salts also represents an innovative approach that integrates diazotization, reduction, and salt formation, potentially involving catalytic steps. google.com

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and widely adopted method for the synthesis of C-N bonds. wikipedia.org This reaction facilitates the coupling of aryl halides or triflates with amines, making it a suitable pathway for the synthesis of arylhydrazines. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 2-Fluorophenylhydrazine, a typical Buchwald-Hartwig approach would involve the reaction of a 2-fluoro-substituted aryl halide (e.g., 2-fluorobromobenzene or 2-fluoroiodobenzene) with a hydrazine equivalent. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. nih.gov

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are known to enhance the efficiency of the catalytic cycle. youtube.com This cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, ligand exchange with the amine, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. youtube.com A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the reaction. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP) | nih.gov |

| Reactants | Aryl Halide/Triflate, Amine/Hydrazine | wikipedia.orgorganic-chemistry.org |

| Base | Cs₂CO₃ or NaOt-Bu | nih.gov |

| Solvent | Toluene (B28343) | nih.govlibretexts.org |

| Temperature | Elevated (e.g., 100-150 °C) | nih.govlibretexts.org |

This table presents generalized conditions. Specific parameters may vary based on the exact substrates and ligands used.

Research has shown that these reactions can be performed in various organic solvents, including toluene and dioxane, and are generally tolerant of a range of functional groups. libretexts.org The development of successive generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide array of amines with diverse aryl partners under increasingly mild conditions. wikipedia.org

Copper-Catalyzed Reactions

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions, provide an alternative to palladium-based methods. wikipedia.org These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol, promoted by a copper catalyst. wikipedia.org While historically requiring harsh conditions such as high temperatures (often over 200 °C) and stoichiometric amounts of copper, modern advancements have led to the development of more efficient catalytic systems. wikipedia.orgthermofisher.com

For the synthesis of 2-Fluorophenylhydrazine, a copper-catalyzed approach would couple an activated 2-fluoroaryl halide with hydrazine. The reactivity of the aryl halide follows the general trend I > Br > Cl. wikipedia.org Innovations in this field include the use of soluble copper(I) catalysts supported by ligands like diamines or phenanthroline, which can facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org

The mechanism of the Ullmann-type amination is thought to involve the formation of a copper(I) amide intermediate, which then reacts with the aryl halide. wikipedia.org The reaction is typically carried out in high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org

Table 2: Typical Parameters for Copper-Catalyzed C-N Coupling

| Parameter | Condition | Reference |

| Catalyst | Copper(I) salt (e.g., CuI) | wikipedia.org |

| Ligand | Phenanthroline, Diamines | wikipedia.orgorganic-chemistry.org |

| Reactants | Aryl Halide, Amine/Hydrazine | wikipedia.org |

| Solvent | DMF, NMP, Nitrobenzene | wikipedia.orgthermofisher.com |

| Temperature | High (can exceed 210 °C for traditional methods) | wikipedia.org |

This table presents generalized conditions for Ullmann-type reactions. Specific parameters can vary significantly with modern catalytic systems.

Recent developments have focused on creating ligand-free and base-free conditions, sometimes using acid as a promoter, to make the process more efficient and applicable to a wider range of substrates, including less reactive aryl chlorides. rsc.org

Purification and Isolation Techniques

Following the synthesis of 2-Fluorophenylhydrazine, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The final product is typically isolated as its hydrochloride salt, which is often more stable and easier to handle than the free base. cymitquimica.com Standard laboratory techniques such as recrystallization, chromatography, filtration, and drying are employed to achieve the desired purity.

Recrystallization Methods

Recrystallization is a primary technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

For this compound, a common procedure involves dissolving the crude free base in water, often with heating to around 60°C to ensure complete dissolution. nus.edu.sg After treatment to remove insoluble impurities, the free base is converted to its hydrochloride salt. Alternatively, the crude hydrochloride salt can be recrystallized directly. A patent for a related compound, hydralazine (B1673433) hydrochloride, describes a purification process involving dissolution in hot water, treatment with activated carbon, followed by precipitation through the addition of a miscible organic solvent like methanol (B129727) and cooling. google.com The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities should remain soluble at low temperatures.

Chromatographic Purification (e.g., Preparative HPLC)

When recrystallization is insufficient to achieve the desired level of purity, chromatographic techniques are employed. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating and purifying compounds from complex mixtures. warwick.ac.ukshimadzu.com

This technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent mixture pumped through the column). warwick.ac.uk For purifying substituted phenylhydrazine isomers, reverse-phase HPLC is often effective. A study on chlorophenylhydrazine isomers utilized a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. rasayanjournal.co.in By carefully controlling the mobile phase composition, flow rate, and detection wavelength, high-purity fractions of the target compound can be collected. rasayanjournal.co.in The collected fractions are then concentrated to yield the purified product.

Table 3: Illustrative Preparative HPLC Parameters

| Parameter | Description | Reference |

| Technique | Reverse-Phase HPLC | rasayanjournal.co.in |

| Stationary Phase | C18 Column | rasayanjournal.co.in |

| Mobile Phase | Buffer/Organic Solvent (e.g., Acetonitrile, Methanol) | rasayanjournal.co.in |

| Objective | Isolation of high-purity compound fractions | warwick.ac.ukshimadzu.com |

This table outlines typical parameters for the chromatographic purification of related compounds. Specific conditions must be optimized for this compound.

Filtration and Drying Processes

Filtration is the physical process of separating the solid purified product from the liquid phase (mother liquor or chromatographic fractions). This is typically achieved using vacuum filtration, which is faster and more efficient than gravity filtration for collecting product crystals. thieme-connect.de

After filtration, the isolated solid, known as the filter cake, is washed with a small amount of cold solvent to remove any remaining soluble impurities. google.comthieme-connect.de The choice of wash solvent is critical; it should be a solvent in which the product is poorly soluble to minimize product loss.

The final step is drying the purified solid to remove residual solvent. This is often accomplished by placing the product in a vacuum oven at a controlled temperature. google.comgoogle.com Drying under vacuum lowers the boiling point of the solvent, facilitating its removal without requiring high temperatures that could decompose the compound. The process is continued until a constant weight is achieved, indicating that all the solvent has been removed.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types

The reactivity of 2-Fluorophenylhydrazine (B1330851) hydrochloride is characterized by the interplay between the hydrazine (B178648) moiety and the fluorinated aromatic ring.

Condensation Reactions with Carbonyl Compounds to form Hydrazones

A cornerstone of hydrazine chemistry is the condensation reaction with carbonyl compounds. 2-Fluorophenylhydrazine hydrochloride readily reacts with aldehydes and ketones, typically under acidic conditions, to form the corresponding 2-fluorophenylhydrazones. This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

This reaction is not merely a simple derivatization but serves as a crucial initial step in more complex transformations. The most notable example is the Fischer indole (B1671886) synthesis, a powerful method for creating the indole ring system, a common scaffold in pharmaceuticals. rsc.orgnih.gov In this synthesis, the initially formed 2-fluorophenylhydrazone undergoes an acid-catalyzed psu.edupsu.edu-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a fluoro-substituted indole. psu.eduresearchgate.net The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. nih.gov

Table 1: Examples of Condensation Reactions

| Carbonyl Reactant | Product Type | Subsequent Reaction |

|---|---|---|

| Acetone | 2-Fluorophenylhydrazone of Acetone | Fischer Indole Synthesis |

| Cyclohexanone | 2-Fluorophenylhydrazone of Cyclohexanone | Fischer Indole Synthesis |

| Pyruvic acid | 2-Fluorophenylhydrazone of Pyruvic acid | Fischer Indole Synthesis |

| Benzaldehyde | 2-Fluorophenylhydrazone of Benzaldehyde | Hydrazone derivatives |

Substitution Reactions of Aryl Halogens

The fluorine atom on the phenyl ring of this compound can participate in substitution reactions, most notably Nucleophilic Aromatic Substitution (SNAr). Generally, aryl halides are resistant to nucleophilic attack unless the aromatic ring is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org

The hydrazine moiety (-NHNH₂) is typically an electron-donating group. However, in its hydrochloride salt form or under acidic conditions, the group is protonated to form the hydrazinium (B103819) ion (-NHNH₃⁺). This protonated form acts as a potent electron-withdrawing group, deactivating the ring towards electrophilic substitution but activating it for nucleophilic attack. This electronic effect, combined with the high electronegativity of the fluorine atom, makes the ortho and para positions relative to the hydrazinium group susceptible to SNAr. nih.gov Fluorine is an excellent leaving group in SNAr reactions because its strong inductive effect polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. nih.gov

Oxidation and Reduction Chemistry of the Hydrazine Moiety

The hydrazine functional group is redox-active and can undergo both oxidation and reduction.

Oxidation: Phenylhydrazines can be oxidized by various reagents. For instance, oxidation with two-electron oxidants like thallium(III) can lead to the formation of hydrocarbons through the cleavage of the C-N and N-N bonds, releasing nitrogen gas. researchgate.net The reaction mechanism involves the formation of an intermediate that fragments, leading to the corresponding fluorobenzene (B45895).

Reduction: While the hydrazine group is already in a reduced state, it can undergo further reduction through the reductive cleavage of the weak nitrogen-nitrogen bond. This transformation yields the corresponding aniline (B41778). rsc.org This cleavage can be accomplished using various reducing agents, including low-valent titanium reagents (prepared from TiCl₄ and Mg powder) or through catalytic hydrogenation over metal catalysts like Raney nickel. rsc.org This reaction provides a synthetic route to 2-fluoroaniline (B146934) from 2-fluorophenylhydrazine.

Advanced Reaction Pathways

Beyond its fundamental reactivity, this compound can be a substrate for more sophisticated, metal-catalyzed transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The participation of aryl fluorides, such as the C-F bond in 2-fluorophenylhydrazine, in this reaction is challenging due to the high strength of the C-F bond. Oxidative addition of the C-F bond to the palladium(0) catalyst is the difficult, rate-limiting step.

However, significant advances in catalyst design have enabled the coupling of unactivated aryl fluorides. The use of specialized, highly electron-rich, and sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium center is often required to facilitate the cleavage of the robust C-F bond. While specific examples employing this compound as a direct substrate are not widespread, the principles established for fluoroarene coupling are applicable. The reaction would involve the coupling of the 2-fluorophenyl moiety with a boronic acid or ester in the presence of a suitable palladium catalyst system and a base.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Fluorides

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 2-Fluorophenylhydrazine | Electrophilic partner |

| Boron Reagent | Phenylboronic acid | Nucleophilic partner |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of Palladium(0) |

| Ligand | Buchwald-type phosphines, NHCs | Facilitates oxidative addition |

| Base | K₃PO₄, Cs₂CO₃ | Activates boron reagent |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

Influence of Steric and Electronic Effects on Efficiency

The efficiency of a potential Suzuki-Miyaura coupling involving this compound would be heavily influenced by both steric and electronic factors.

Electronic Effects: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can make the ipso-carbon more electrophilic and potentially more susceptible to oxidative addition by the palladium catalyst. The hydrazine group (or its protonated form) also modulates the electronic density of the ring, which in turn affects the rate of the catalytic cycle.

Steric Effects: The presence of the fluorine and hydrazine groups ortho to each other creates significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky palladium catalyst to the C-F bond, potentially slowing the rate of oxidative addition. However, bulky ligands on the catalyst are often beneficial as they promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle. rsc.org Therefore, a careful balance of steric properties between the substrate and the catalyst's ligand sphere is crucial for an efficient reaction.

Cyclization Reactions to Form Heterocyclic Compounds

This compound is a key building block for the synthesis of a variety of heterocyclic compounds, owing to the reactive nature of the hydrazine group which readily participates in cyclization reactions.

The synthesis of pyrazole (B372694) derivatives is a prominent application of this compound. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The general synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

In a typical reaction, this compound reacts with a β-diketone, leading to the formation of a mixture of two regioisomeric pyrazoles. mdpi.com The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.comsci-hub.se The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Mechanistically, the reaction is believed to initiate with the formation of a hydrazone intermediate. This is followed by protonation, which facilitates a [3+2] cycloaddition with a suitable partner, such as a nitroalkene, to form a pyrazoline adduct. Subsequent oxidation of this intermediate leads to the formation of the stable pyrazole ring. sci-hub.se The azomethine imine has been identified as a key intermediate in these cycloaddition pathways. sci-hub.se

Table 1: Examples of Reagents Used in Pyrazole Synthesis with Phenylhydrazine (B124118) Derivatives

| Reagent Class | Specific Example | Resulting Heterocycle |

| 1,3-Diketones | Acetylacetone | Substituted Pyrazole |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolone derivative |

| α,β-Unsaturated ketones | Chalcone | Pyrazoline (can be oxidized to pyrazole) |

This table is interactive and provides a general overview of reactant classes.

The Fischer indole synthesis is a classic and versatile method for synthesizing indoles, which involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org this compound serves as a suitable starting material for the preparation of fluorine-substituted indoles.

The reaction between 4-fluorophenylhydrazine hydrochloride, a related compound, and methyl isopropyl ketone in glacial acetic acid has been shown to produce 5-fluoro-2,3,3-trimethyl-3H-indole in good yield. ekb.eg This highlights the utility of fluorinated phenylhydrazines in accessing functionalized indole scaffolds. The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride, being effective. wikipedia.org

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is essential for optimizing reaction conditions and controlling product outcomes.

Kinetic Studies of Reaction Pathways

While specific kinetic studies for reactions involving this compound are not extensively documented in the literature, kinetic and solvent isotope effects have been measured for the Fischer indole reactions of other hydrazones. researchgate.net These studies provide insights into the rate-determining steps of the reaction. For instance, under certain acidic conditions, significant kinetic isotope effects have been observed, suggesting that proton transfer is involved in the rate-determining step. researchgate.net The reaction rates can be influenced by factors such as the nature of the acid catalyst, its concentration, and the reaction temperature. sharif.edu Further kinetic investigations on this compound would be valuable for a more detailed understanding of its reactivity.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification of transient intermediates. In the context of the reactions involving this compound, several key intermediates have been proposed and, in some cases, identified.

For the Fischer Indole Synthesis , the generally accepted mechanism involves the following key intermediates:

Phenylhydrazone : Formed from the initial reaction of the phenylhydrazine with an aldehyde or ketone. wikipedia.orgnumberanalytics.com

Ene-hydrazine : An isomer of the phenylhydrazone, which is a crucial intermediate for the subsequent rearrangement. wikipedia.org

Diimine intermediate : Formed after a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine. wikipedia.org

Aminoacetal (or aminal) : A cyclic intermediate that, upon elimination of ammonia, leads to the final indole product. wikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. wikipedia.org

In pyrazole synthesis , the reaction pathway is understood to proceed through intermediates such as:

Hydrazone : The initial condensation product. sci-hub.se

Azomethine imine : A key 1,3-dipolar intermediate formed upon protonation of the hydrazone, which can then undergo cycloaddition reactions. sci-hub.se

Pyrazoline : A non-aromatic five-membered ring that is an intermediate in some synthetic routes and is subsequently oxidized to the pyrazole. organic-chemistry.org

Table 2: Identified Intermediates in Reactions of Phenylhydrazines

| Reaction | Key Intermediate | Description |

| Fischer Indole Synthesis | Phenylhydrazone | Initial condensation product of phenylhydrazine and a carbonyl compound. wikipedia.orgnumberanalytics.com |

| Fischer Indole Synthesis | Ene-hydrazine | Tautomer of the phenylhydrazone, crucial for the sigmatropic rearrangement. wikipedia.org |

| Pyrazole Synthesis | Azomethine imine | A 1,3-dipolar species that participates in cycloaddition reactions. sci-hub.se |

| Pyrazole Synthesis | Pyrazoline | A partially saturated precursor to the aromatic pyrazole ring. organic-chemistry.org |

This is an interactive table summarizing key reaction intermediates.

Synthesis of Substituted 2-Fluorophenylhydrazine Derivatives

The strategic introduction of various functional groups onto the 2-fluorophenylhydrazine scaffold allows for the fine-tuning of its electronic and steric properties. These modifications can significantly impact the reactivity of the molecule and the characteristics of its subsequent derivatives.

The electronic nature of the phenyl ring in 2-fluorophenylhydrazine can be systematically altered by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

Electron-Withdrawing Groups: The synthesis of derivatives bearing EWGs, such as nitro (-NO₂) or cyano (-CN) groups, is of interest for enhancing the electrophilicity of the aromatic ring and influencing the acidity of the hydrazine protons. For instance, the nitration of 2-fluoroaniline, a precursor to 2-fluorophenylhydrazine, can be achieved using standard nitrating agents. Subsequent diazotization and reduction would yield the corresponding nitro-substituted 2-fluorophenylhydrazine. These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. For example, the reaction of arylhydrazines, including those with electron-withdrawing groups like 2-nitrophenylhydrazine, with perfluoro-2-methyl-2-pentene (B72772) has been shown to produce 1-aryl-perfluoro-3-ethyl-4-methylpyrazole and 1-aryl-perfluoro-5-ethyl-4-methylpyrazole. capes.gov.br

Electron-Donating Groups: Conversely, the introduction of EDGs, such as alkyl (-R) or alkoxy (-OR) groups, increases the electron density of the aromatic ring. The synthesis of these derivatives often involves starting from appropriately substituted 2-fluoroanilines. For example, a 2-fluoro-4-alkoxyaniline could be converted to the corresponding 2-fluorophenylhydrazine derivative through diazotization and reduction. These electron-rich derivatives may exhibit different reactivity patterns, for instance, in electrophilic substitution reactions on the aromatic ring.

A general method for preparing substituted phenylhydrazines involves the diazotization of the corresponding substituted aniline, followed by reduction of the resulting diazonium salt. google.com This versatile approach can be applied to a wide range of anilines bearing both electron-withdrawing and electron-donating substituents.

Table 1: Examples of Substituted 2-Fluorophenylhydrazine Derivatives

| Substituent | Position | Electronic Effect | Potential Synthetic Route |

|---|---|---|---|

| Nitro (-NO₂) | 4- or 6- | Electron-Withdrawing | Nitration of 2-fluoroaniline followed by diazotization and reduction |

| Cyano (-CN) | 4- or 6- | Electron-Withdrawing | Sandmeyer reaction on a diazotized amino-2-fluorophenylhydrazine |

| Methyl (-CH₃) | 4- or 5- | Electron-Donating | Starting from the corresponding methyl-2-fluoroaniline |

| Methoxy (-OCH₃) | 4- or 5- | Electron-Donating | Starting from the corresponding methoxy-2-fluoroaniline |

Direct modification of the hydrazine group (-NHNH₂) in 2-fluorophenylhydrazine opens up another avenue for creating a diverse range of derivatives. Key transformations include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the hydrazine moiety can be achieved through various synthetic methods. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled approaches often involve the use of protecting groups to ensure selective alkylation at the desired nitrogen atom. For instance, N'-alkyl hydrazides can be effectively synthesized by installing a trifluoroacetyl group, followed by alkylation and subsequent removal of the protecting group. scholaris.ca

N-Acylation: The reaction of 2-fluorophenylhydrazine with acylating agents, such as acid chlorides or anhydrides, readily yields N-acylhydrazides. This functionalization is a common strategy in medicinal chemistry to produce compounds with a wide range of biological activities. The synthesis of N'-substituted acylhydrazines is a well-established process. researchgate.net These reactions typically proceed smoothly to give the corresponding acylated products, which can serve as precursors for the synthesis of various heterocyclic systems.

Table 2: Common Modifications of the Hydrazine Moiety

| Modification | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-2-fluorophenylhydrazine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-2-fluorophenylhydrazine |

| Hydrazone Formation | Aldehyde or Ketone | 2-Fluorophenylhydrazone |

Comparative Studies with Positional Isomers

The position of the fluorine atom on the phenyl ring significantly influences the physical and chemical properties of fluorophenylhydrazine hydrochloride. Comparative studies with the 3- and 4-isomers provide valuable insights into these effects.

3-Fluorophenylhydrazine hydrochloride serves as an important comparative compound. The fluorine atom at the meta position exerts a different electronic influence on the hydrazine moiety compared to the ortho-positioned fluorine in the 2-isomer. This can affect its reactivity in various chemical transformations. It is used in studies of photoinduced electron transfer (PET) thermodynamics of 1,3,5-triarylpyrazolines.

4-Fluorophenylhydrazine hydrochloride is perhaps the most studied positional isomer. The para-position of the fluorine atom allows for a more direct electronic resonance effect on the hydrazine group. This compound is a key intermediate in the synthesis of pharmaceuticals, particularly tryptamine-based drugs. organic-chemistry.org It is also utilized in the preparation of agrochemicals and as a reagent in analytical chemistry for the detection of sugars and aldehydes. organic-chemistry.org The synthesis of 4-fluorophenylhydrazine hydrochloride typically starts from 4-fluoroaniline, which undergoes diazotization followed by reduction. organic-chemistry.org

Table 3: Comparison of Fluorophenylhydrazine Hydrochloride Isomers

| Property | 2-Fluorophenylhydrazine HCl | 3-Fluorophenylhydrazine HCl | 4-Fluorophenylhydrazine HCl |

|---|---|---|---|

| Melting Point (°C) | 200-205 (dec.) sigmaaldrich.com | ~268 (dec.) | ≥300 scholaris.ca |

| Key Applications | Preparation of pyrazole derivatives sigmaaldrich.com | Research on PET thermodynamics | Pharmaceutical and agrochemical synthesis, analytical reagent organic-chemistry.org |

| Electronic Effect of F | Inductive (-I), weak mesomeric (+M) | Primarily inductive (-I) | Inductive (-I), mesomeric (+M) |

Halogenated Phenylhydrazine Analogs

Expanding the scope beyond fluorine to other halogens provides a broader understanding of the impact of halogen substitution on the properties of phenylhydrazines.

Research into chlorinated, brominated, and iodinated phenylhydrazine analogs reveals trends in reactivity and physical properties that can be correlated with the electronegativity and size of the halogen atom. For example, 2,4-dichlorophenylhydrazine hydrochloride has been used in the synthesis of pyrazole analogues of curcumin. The bromination of acyl derivatives of phenylhydrazine is a known method for preparing compounds like 2,4-dibromophenylhydrazine. Furthermore, aryl radicals can be generated from aryl hydrazines in the presence of catalytic iodine and air, which can then be used in arylation reactions.

The synthesis of these halogenated analogs generally follows similar principles to that of the fluorinated counterparts, often starting from the corresponding halogenated anilines. The presence of different halogens can influence the reaction conditions required and the stability of the resulting compounds.

Table 4: Examples of Halogenated Phenylhydrazine Analogs

| Compound | Key Features |

|---|---|

| 2,4-Dichlorophenylhydrazine | A dichlorinated analog used in synthesis. |

| 2,4-Dibromophenylhydrazine | A dibrominated analog prepared via bromination. |

| Iodinated Phenylhydrazines | Can be used to generate aryl radicals for arylation reactions. |

Derivatives and Analogs Research

Halogenated Derivatives

Research into halogenated derivatives of 2-fluorophenylhydrazine (B1330851) hydrochloride focuses on how the addition of other halogens, such as bromine and chlorine, or multiple fluorine atoms, alters the chemical properties and reactivity of the parent molecule. These modifications are crucial for developing new intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals.

The introduction of a bromine atom to the 2-fluorophenylhydrazine structure creates a range of isomers with distinct properties. Research often focuses on the synthesis and utility of these compounds as building blocks for more complex molecules. The positions of the bromo and fluoro substituents significantly influence the molecule's reactivity in subsequent reactions, such as in Fischer indole (B1671886) synthesis.

Key isomers that have been documented in chemical research include:

(2-Bromo-4-fluorophenyl)hydrazine hydrochloride scbt.com

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride sigmaaldrich.com

(3-Bromo-2-fluorophenyl)hydrazine hydrochloride bldpharm.com

(3-Bromo-4-fluorophenyl)hydrazine hydrochloride parchem.com

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride chemsrc.com

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride cymitquimica.com

(5-Bromo-2-fluorophenyl)hydrazine hydrochloride chemicalbook.comcymitquimica.com

The synthesis of these compounds often involves diazotization of a corresponding bromo-fluoroaniline, followed by reduction. For example, the preparation of 4-bromophenylhydrazine hydrochloride can be achieved through the diazotization of 4-bromoaniline, followed by a reduction step using reagents like zinc powder in hydrochloric acid. google.com These derivatives serve as important intermediates. For instance, (2-Bromo-5-fluorophenyl)hydrazine is utilized in the synthesis of complex organic molecules and in the production of dyes and agrochemicals.

Table 1: Selected Bromo-Fluorophenylhydrazine Hydrochloride Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (2-Bromo-4-fluorophenyl)hydrazine hydrochloride | Not specified | C6H7BrClFN2 | 241.49 scbt.com |

| (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 | C6H7BrClFN2 | 241.49 sigmaaldrich.com |

| (4-Bromo-2-fluorophenyl)hydrazine hydrochloride | 299440-17-8 | Not specified | Not specified |

| (4-Bromo-3-fluorophenyl)hydrazine hydrochloride | 1420685-39-7 | C6H7BrClFN2 | 241.49 cymitquimica.com |

| (5-Bromo-2-fluorophenyl)hydrazine hydrochloride | 502496-24-4 | C6H7BrClFN2 | 241.49 chemicalbook.comcymitquimica.com |

Similar to bromo-derivatives, chloro-fluorophenylhydrazine hydrochlorides are valuable reagents in organic synthesis. The presence of chlorine and fluorine atoms modifies the electronic properties of the phenyl ring, influencing reaction outcomes. These compounds are frequently used as intermediates in the creation of pharmaceuticals and other specialized chemicals. elampharma.com

A notable example is 4-Chloro-2-fluorophenylhydrazine hydrochloride, which can be prepared as its free base form by treating the hydrochloride salt with an aqueous sodium hydroxide (B78521) solution. prepchem.com This process yields the pale tan solid 4-chloro-2-fluorophenyl hydrazine (B178648). prepchem.com

Table 2: Selected Chloro-Fluorophenylhydrazine Hydrochloride Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Chloro-2-fluorophenylhydrazine hydrochloride | 64172-78-7 | C6H7Cl2FN2 | 197.04 scbt.comchemicalbook.com |

| 5-Chloro-2-fluorophenylhydrazine hydrochloride | Not specified | Not specified | Not specified |

| 3-Chloro-4-fluorophenylhydrazine hydrochloride | Not specified | Not specified | Not specified |

Polyfluorinated analogs of phenylhydrazine (B124118) contain multiple fluorine atoms on the aromatic ring. These compounds are of significant interest due to the unique properties conferred by extensive fluorination, such as increased stability and altered reactivity.

2,4-Difluorophenylhydrazine hydrochloride is a common polyfluorinated analog used in chemical research. scbt.comnih.gov Its market presence and applications indicate its utility in various synthetic processes. prof-research.com

Pentafluorophenylhydrazine (PFPH) and its hydrochloride salt represent a heavily fluorinated analog. alfa-chemistry.comnih.gov PFPH is particularly useful as a derivatizing agent in analytical chemistry. sigmaaldrich.com For example, it is used to react with carbonyl compounds like nabumetone (B1676900) and testosterone (B1683101) to make them more readily detectable in analyses using techniques such as liquid chromatography-tandem mass spectrometry. nih.gov This derivatization enhances the sensitivity of detection for these substances in biological samples like human plasma. nih.gov

Table 3: Selected Polyfluorinated Phenylhydrazine Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,4-Difluorophenylhydrazine hydrochloride | 51523-79-6 | C6H6F2N2·HCl | 180.58 scbt.com |

| Pentafluorophenylhydrazine hydrochloride | 1514-49-4 | C6H4ClF5N2 | 234.55 alfa-chemistry.com |

| Pentafluorophenylhydrazine (free base) | 828-73-9 | C6H3F5N2 | 198.09 nih.govsigmaaldrich.com |

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and infer details about their chemical environment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

The ¹H NMR spectrum of 2-Fluorophenylhydrazine (B1330851) hydrochloride is expected to show distinct signals for the aromatic protons and the hydrazine (B178648) protons. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the positively charged hydrazinium (B103819) group.

For comparison, the ¹H NMR spectrum of 3-Fluorophenylhydrazine hydrochloride in DMSO-d₆ shows signals at approximately 10.50 ppm (for the NH₃⁺ protons), 8.7 ppm (for the NH proton), and a complex pattern for the aromatic protons between 6.730 and 7.297 ppm. chemicalbook.com Similarly, the spectrum of 4-Fluorophenylhydrazine hydrochloride exhibits signals for the hydrazine and aromatic protons.

Based on these isomers and general substituent effects, the predicted ¹H NMR chemical shifts for 2-Fluorophenylhydrazine hydrochloride are presented in the table below. The protons on the phenyl ring are designated as H-3, H-4, H-5, and H-6, and the hydrazine protons as NH and NH₂.

The coupling (spin-spin splitting) patterns in the ¹H NMR spectrum provide information about adjacent protons. The aromatic region of this compound is expected to show a complex multiplet due to proton-proton (³JHH) and proton-fluorine (JHF) couplings.

The expected coupling patterns for the aromatic protons are as follows:

H-3: A doublet of doublets, coupled to H-4 (³JHH) and the fluorine atom (⁴JHF).

H-4: A triplet of doublets, coupled to H-3 and H-5 (³JHH) and the fluorine atom (⁵JHF).

H-5: A triplet of doublets, coupled to H-4 and H-6 (³JHH) and the fluorine atom (⁴JHF).

H-6: A doublet of doublets, coupled to H-5 (³JHH) and the fluorine atom (³JHF).

Variable-temperature (VT) NMR studies could provide insights into dynamic processes such as rotational barriers around the C-N bond or proton exchange rates of the hydrazinium group. However, there is no specific research found in the searched literature detailing VT-NMR studies on this compound. Such studies would be valuable in understanding the conformational dynamics of the molecule in solution.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show six distinct signals for the aromatic carbons, influenced by the fluorine substituent. PubChem indicates the existence of a ¹³C NMR spectrum for this compound, though the detailed data is not readily accessible. nih.gov

For comparison, ¹³C NMR data for phenylhydrazine (B124118) and its derivatives have been reported. researchgate.net The carbon atom directly bonded to the fluorine (C-2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

The predicted ¹³C NMR chemical shifts are presented below, with carbons numbered C-1 to C-6 corresponding to their position on the phenyl ring.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms in a molecule. This compound is expected to show a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. While ¹⁹F NMR has been used to study derivatives of 2-Fluorophenylhydrazine, specific data for the hydrochloride salt itself is not widely reported. doi.org The chemical shift is typically reported relative to a standard such as CFCl₃. alfa-chemistry.com

The expected chemical shift for the fluorine atom in this compound would be in the typical range for an aryl fluoride.

¹H NMR Spectral Analysis

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific, quantifiable frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, and a plot of this absorption (or transmittance) versus frequency (wavenumber, cm⁻¹) generates an IR spectrum. The Aldrich Collection of FT-IR Spectra, a comprehensive library of spectral references, includes a reference spectrum for 97% pure this compound, confirming its characterization by this method thermofisher.com. The spectra are typically recorded using techniques such as Attenuated Total Reflection (ATR) or by preparing a potassium bromide (KBr) pellet containing the sample .

The FT-IR spectrum of this compound is defined by absorption bands corresponding to its key structural features. Based on the functional groups present and data from analogous halogenated phenylhydrazines, the following characteristic vibrational frequencies are expected :

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Hydrazinium (-NH₂NH₂⁺) | ~3200–3300 |

| Aromatic C-H Stretching | Phenyl Ring | ~3000–3100 |

| C=C Stretching | Aromatic Ring | ~1450–1600 |

| C-F Stretching | Fluoro-Aromatic | ~1100–1250 |

| C-N Stretching | Phenyl-Nitrogen | ~1250–1350 |

The broad and strong absorptions in the 3200–3300 cm⁻¹ region are characteristic of the N-H stretching vibrations within the hydrazinium moiety. The presence of the fluorine atom is confirmed by a strong band in the fingerprint region, typically around 1100–1250 cm⁻¹, corresponding to the C-F bond stretch. Vibrations associated with the aromatic ring, including C-H and C=C stretching, further confirm the phenyl group's presence.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, analysis is typically performed on the free base, 2-fluorophenylhydrazine, after the loss of hydrogen chloride during sample vaporization or ionization.

Under electron ionization (EI), the free base is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides further structural information.

Table of Expected Mass Spectrometry Data for 2-Fluorophenylhydrazine (Free Base):

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₆H₇FN₂]⁺ | 126 | Molecular Ion (M⁺) |

| [C₆H₅F]⁺ | 95 | Loss of hydrazyl radical (•N₂H₃) |

| [C₅H₄F]⁺ | 82 | Loss of HCN from [C₆H₅F]⁺ |

The most abundant peak would be the molecular ion at m/z 126. A significant fragment would likely appear at m/z 95, resulting from the cleavage of the C-N bond and loss of the hydrazyl radical. This fragmentation pattern is characteristic of phenylhydrazine derivatives and helps confirm the core structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high precision nih.govacs.org.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated, which can be mathematically reconstructed to produce a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for numerous complex derivatives synthesized from this compound have been reported, specific crystallographic data for the parent hydrochloride salt is not widely published kcl.ac.ukacs.org.

In the crystallographic analysis of substituted aromatic compounds, it is not uncommon to encounter positional disorder. This occurs when a substituent or a portion of the molecule occupies two or more slightly different positions within the crystal lattice, with a statistical distribution. For a molecule like this compound, the fluorophenyl ring could potentially exhibit disorder.

Resolving this disorder is critical for an accurate structural model. Crystallographers use specialized refinement software, such as the SHELX suite, to model these situations . The process involves defining the multiple positions for the disordered atoms and refining their occupancies, which must sum to unity. For instance, in the case of a similar compound, (2-bromo-6-fluorophenyl)hydrazine (B2841663) hydrochloride, positional disorder of the halogen atoms would be addressed using refinement programs like SHELXL to accurately model the electron density and determine the partial occupancy of each atom at its respective site . This computational treatment allows for the resolution of ambiguity and results in a more precise and reliable final crystal structure.

Elucidation of Molecular Structure

The determination of the molecular structure of this compound relies on the interpretation of data from several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, publicly available crystallographic data remains elusive, the combination of these spectroscopic techniques provides a definitive confirmation of the compound's structure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazine group. The aromatic region would typically display complex multiplets due to the influence of the fluorine substituent and the hydrazine group on the chemical shifts and coupling constants of the adjacent protons. The protons of the -NH and -NH₃⁺ groups of the hydrochloride salt would likely appear as broad signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is anticipated to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine atom and the hydrazinium group. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature confirming the position of the fluorine substituent.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 | N-H stretching | Hydrazine (-NH-NH₂) |

| ~3100-3000 | C-H stretching | Aromatic Ring |

| ~1600-1450 | C=C stretching | Aromatic Ring |

| ~1250-1150 | C-F stretching | Aryl-F |

| ~1100-1000 | C-N stretching | Aryl-N |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-fluorophenylhydrazine, the free base, a molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine group or cleavage of the aromatic ring, providing further evidence for the compound's structure.

| m/z | Interpretation |

| 126 | Molecular ion ([M]⁺) of 2-fluorophenylhydrazine |

| 110 | Loss of NH₂ |

| 95 | Loss of N₂H₃ |

The collective data from these spectroscopic methods unequivocally supports the assigned structure of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. imist.ma For 2-Fluorophenylhydrazine (B1330851) hydrochloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate a range of molecular properties. iaea.org These calculations are fundamental to understanding the molecule's geometry, stability, and electronic characteristics. imist.ma

The fluorine atom at the ortho-position of the phenyl ring significantly influences the electronic properties of 2-Fluorophenylhydrazine hydrochloride. cymitquimica.comcymitquimica.com Its high electronegativity makes it a potent electron-withdrawing group. DFT calculations can quantify this effect through various analyses:

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the electronic density distribution and predicting sites for electrophilic and nucleophilic attack. imist.ma For 2-fluorophenylhydrazine, the MEP would show a region of negative potential (electron-rich) around the fluorine atom and the nitrogen atoms of the hydrazine (B178648) group, while the hydrogen atoms would exhibit positive potential (electron-poor). This highlights the polarization within the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. In 2-fluorophenylhydrazine, the electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO compared to unsubstituted phenylhydrazine (B124118), affecting its reaction kinetics.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom. These calculations would confirm a significant negative partial charge on the fluorine atom and illustrate its inductive effect on the carbon atoms of the benzene (B151609) ring and the hydrazine moiety. imist.ma

Table 1: Calculated Electronic Properties of 2-Fluorophenylhydrazine (Illustrative DFT Data)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. imist.ma |

| MEP Minimum (Fluorine) | -0.04 a.u. | Indicates a site susceptible to electrophilic attack. |

The flexibility of the hydrazine side chain (-NHNH2) relative to the phenyl ring means that 2-Fluorophenylhydrazine can exist in multiple conformations. Conformational analysis via DFT helps identify the most stable geometric arrangements (conformers) and the energy barriers between them. researchgate.netresearchgate.net This is typically done by performing a potential energy surface (PES) scan, where the dihedral angle between the phenyl ring and the C-N-N plane is systematically varied, and the energy is calculated at each step. researchgate.net The results of such an analysis would likely show that the most stable conformer is one that minimizes steric hindrance between the hydrazine group and the ortho-fluorine atom while potentially allowing for intramolecular interactions like hydrogen bonding.

Table 2: Relative Energies of 2-Fluorophenylhydrazine Conformers (Illustrative DFT Data)

| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~30° | 0.00 | Most stable, likely staggered conformation to reduce steric clash. |

| Local Minimum | ~150° | 1.5 | A less stable, alternative staggered conformation. |

| Transition State | 0° / 180° | 4.0 | Highest energy, eclipsed conformation representing the barrier to rotation. |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For derivatives of 2-Fluorophenylhydrazine, docking studies are instrumental in rationalizing their biological activity and guiding the design of new therapeutic agents. dergipark.org.trresearchgate.net For instance, Schiff bases derived from fluorophenylhydrazine have been docked into the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research. dergipark.org.tr